molecular formula C20H17ClO3 B2636593 3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 618390-14-0

3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B2636593
CAS RN: 618390-14-0
M. Wt: 340.8
InChI Key: LIFAHZABAYDYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-chlorophenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a chromen-4-one core, a 4-chlorophenyl group, a 2-methyl group, and a 7-((2-methylallyl)oxy) group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in various chemical reactions. For example, catalytic protodeboronation of pinacol boronic esters has been reported .

Scientific Research Applications

Synthesis and Structure Analysis

Research has shown interest in the synthesis and structural analysis of chromen-4-one derivatives. For instance, Manolov et al. (2012) determined the crystal structure of a closely related chromen-2-one compound, highlighting the importance of p-p stacking in the formation of linear chains in crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). This structural information is crucial for understanding the physicochemical properties of chromen-4-one derivatives and can guide the synthesis of new compounds with desired characteristics.

Antimicrobial Activity

The antimicrobial properties of chromen-4-one derivatives have been explored, as shown by Bairagi et al. (2009), who synthesized Schiff's bases of 4-chloro-3-coumarin aldehyde and evaluated their antimicrobial activity. Their findings suggest that specific modifications to the chromen-4-one structure can enhance antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi (Bairagi, Bhosale, & Deodhar, 2009).

Anticancer Activity

A novel family of bis-chromenone derivatives was designed and synthesized, showing micromolar level in vitro anti-proliferative activity against human cancer cell lines. Venkateswararao et al. (2014) highlighted bis-chromone as a promising scaffold for designing anticancer agents. This indicates the potential of chromen-4-one derivatives in the development of new anticancer drugs (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).

Materials Science and Catalysis

Chromen-4-one derivatives have been utilized in materials science and catalysis. For example, Kavitha and Reddy (2016) synthesized Pd(II) complexes bearing chromone-based Schiff bases and studied their characterization and biological activity. Their research demonstrates the versatility of chromen-4-one derivatives in synthesizing complexes that show significant microbial inhibition and antioxidant activity, suggesting potential applications in materials science and catalysis (Kavitha & Reddy, 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-12(2)11-23-16-8-9-17-18(10-16)24-13(3)19(20(17)22)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFAHZABAYDYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.